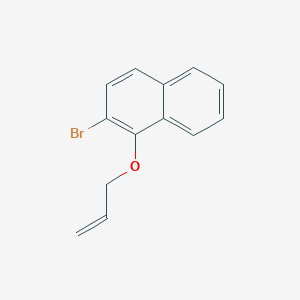

Naphthalene, 2-bromo-1-(2-propenyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

848780-28-9 |

|---|---|

Molecular Formula |

C13H11BrO |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

2-bromo-1-prop-2-enoxynaphthalene |

InChI |

InChI=1S/C13H11BrO/c1-2-9-15-13-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2 |

InChI Key |

NQHKUIOFXPOPSG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 2 Bromo 1 2 Propenyloxy

Strategies for Regioselective Functionalization of Naphthalene (B1677914) Core

Regioselective functionalization is paramount in naphthalene chemistry due to the differential reactivity of its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. Electrophilic substitution, the most common functionalization pathway, typically favors the α-position. Therefore, synthesizing a 2-bromo-1-substituted naphthalene requires careful selection of precursors and reaction conditions to override this inherent reactivity preference. The most logical approach involves starting with a pre-functionalized naphthalene, such as a naphthol, where the existing substituent can direct subsequent reactions to the desired position.

The critical intermediate for the synthesis of the target compound is 2-bromo-1-naphthol. Its preparation requires a halogenation strategy that selectively introduces a bromine atom at the C2 position of a 1-naphthol (B170400) derivative.

The direct electrophilic bromination of unsubstituted naphthalene is generally not a suitable method for preparing the required 2-bromo precursor. Naphthalene's reaction with electrophiles, such as bromine, preferentially occurs at the more reactive α-position (C1) to form 1-bromonaphthalene. Forcing the reaction with excess bromine or harsher conditions leads to the formation of polybrominated naphthalenes, often with complex isomeric mixtures that are difficult to separate. cardiff.ac.ukmdpi.com

The regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate), where attack at the α-position allows for resonance stabilization involving the adjacent intact benzene (B151609) ring without disrupting its aromaticity. Attempts to control the regioselectivity of direct naphthalene bromination have been explored using various catalysts and conditions, but achieving a high yield of a 2-bromo isomer is challenging. researchgate.net For instance, using structured solid catalysts like zeolites or clays (B1170129) can influence the isomer ratios in di- and polybromination, but these methods are more effective for producing specific isomers like 1,4- or 1,5-dibromonaphthalene (B1630475) rather than a 2-bromo derivative. cardiff.ac.ukmdpi.com

| Reactant | Brominating Agent/Catalyst | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Naphthalene | Br₂ | Dichloromethane (DCM), 25°C | 1-Bromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | mdpi.com |

| Naphthalene | Br₂ / KSF Clay | Room Temperature | 1,4,6-Tribromonaphthalene, 1,2,4,6-Tetrabromonaphthalene | cardiff.ac.uk |

| 1-Bromonaphthalene | Br₂ (Photobromination) | CCl₄, 77°C | 1,5-Dibromonaphthalene (80% yield) | researchgate.net |

| Naphthalene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) / Zeolite | Mechanochemical (Ball Mill) | 1-Bromonaphthalene, Dibromonaphthalenes | researchgate.net |

A more effective and regioselective route to obtain the necessary precursor involves the direct bromination of a naphthol. The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. To synthesize 2-bromo-1-naphthol, the starting material is 1-naphthol. The hydroxyl group at C1 directs the incoming bromine electrophile to the ortho positions (C2 and C8) and the para position (C4). Bromination typically occurs preferentially at the C2 and C4 positions. By carefully controlling the reaction conditions, such as temperature and solvent, the formation of 2-bromo-1-naphthol can be favored.

Conversely, the bromination of 2-naphthol (B1666908) demonstrates the powerful directing effect of the hydroxyl group. The reaction of 2-naphthol with various brominating agents almost exclusively yields 1-bromo-2-naphthol, as the hydroxyl group at C2 strongly directs the electrophile to the adjacent and highly activated C1 (ortho) position. slideshare.netchemicalbook.comgoogle.com This highlights the feasibility of using a pre-existing hydroxyl group to achieve high regioselectivity in the bromination of the naphthalene ring. The synthesis of 2-bromo-1-naphthol is thus achieved by applying similar principles to a 1-naphthol starting material.

| Starting Material | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Sodium Bromide, Oxone | Solid state, overnight | 1-Bromo-2-naphthol | Not specified | slideshare.net |

| 2-Naphthoic Acid | Potassium Bromide, H₂O₂ | Acetic Acid, 20°C, 10h | 1-Bromo-2-naphthol | 82% | chemicalbook.com |

| 2-Naphthol | Potassium Bromide, H₂O₂ | Acetic Acid, 25-45°C, 4-6h | 1-Bromo-2-naphthol | up to 90% | google.com |

| 1-Naphthol | Bromine | Sulfuric Acid | 2-Bromo-1-naphthol | Not specified | |

| 2-Naphthol | Bromine, Tin | Acetic Acid, boiling | 6-Bromo-2-naphthol | 96-100% (crude) | orgsyn.org |

Once the 2-bromo-1-naphthol precursor is synthesized, the final step is the installation of the 2-propenyloxy (allyl) group. This is an etherification reaction that targets the hydroxyl group of the naphthol.

The most common and well-established method for this transformation is the Williamson ether synthesis. wvu.edumasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com First, the phenolic proton of 2-bromo-1-naphthol is removed by a base (e.g., potassium carbonate, sodium hydroxide) to form a nucleophilic naphthoxide anion. This anion then attacks an allylic electrophile, typically allyl bromide or allyl chloride. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF), to facilitate the SN2 pathway. francis-press.commtak.hu The choice of solvent can be critical, as protic solvents may solvate the oxygen anion, reducing its nucleophilicity and potentially favoring competing C-alkylation at the activated C4 position of the naphthalene ring. pharmaxchange.info Microwave-assisted conditions can also be employed to accelerate the reaction. mtak.hu

| Substrate | Alkylating Agent | Base/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | 1-Bromobutane | NaOH / Ethanol | Reflux | O-Alkylation (Williamson Ether Synthesis) | wvu.edu |

| 1-Naphthol | Ethyl Iodide | K₂CO₃ / Acetonitrile | Microwave, 125°C, 20 min | O-Alkylation | mtak.hu |

| Phenols | Alkyl Halides | Base / Aprotic Solvent | Varies | General O-Alkylation | masterorganicchemistry.comfrancis-press.com |

| 2-Naphthol | Benzyl Bromide | Base / DMF | Not specified | O-Alkylation | pharmaxchange.info |

Modern synthetic chemistry offers alternative, metal-catalyzed routes for C-O bond formation. Palladium-catalyzed allylic etherification provides a powerful method for installing the propenyloxy group onto the naphthol precursor. frontiersin.orgacs.org In this approach, a palladium catalyst, often in combination with a suitable ligand, facilitates the reaction between the naphthol and an allyl source. A common strategy involves the palladium-catalyzed decarboxylative etherification using vinyl ethylene (B1197577) carbonate as the allylating agent. frontiersin.org This reaction proceeds under mild conditions and offers high yields and excellent regioselectivity for O-alkylation.

This method is distinct from the Buchwald-Hartwig C-O cross-coupling reaction, which typically couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org While the 2-bromo-1-naphthol substrate contains an aryl bromide moiety, a Buchwald-Hartwig reaction with allyl alcohol would be complicated by the presence of the acidic naphtholic proton. Therefore, a direct palladium-catalyzed O-allylation of the hydroxyl group is the more pertinent and efficient pathway for the desired transformation.

Etherification Routes for Propenyloxy Installation

Convergent and Divergent Synthetic Pathways to Naphthalene, 2-bromo-1-(2-propenyloxy)-

The synthesis of Naphthalene, 2-bromo-1-(2-propenyloxy)- is most practically achieved through a convergent, stepwise approach. Direct multi-component reactions to assemble this specific structure in a single step are not prominently featured in the literature, which typically focuses on more complex naphthalene derivatives. rsc.orgrsc.org

A logical and well-established two-step sequence is the preferred pathway for synthesizing Naphthalene, 2-bromo-1-(2-propenyloxy)-. This process involves the initial synthesis of a key intermediate, 2-bromo-1-naphthol, followed by etherification.

Step 1: Synthesis of 2-bromo-1-naphthol

The critical first step is the regioselective bromination of 1-naphthol. The hydroxyl group of 1-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. Direct bromination must be carefully controlled to achieve substitution at the desired C-2 position and avoid the formation of other isomers, such as 4-bromo-1-naphthol, or polybrominated products. cdnsciencepub.comembibe.com While various brominating agents can be employed, modern methods offer high yields and selectivity. A particularly effective method involves using an iodine(III)-based reagent system, which allows for mild and efficient electrophilic bromination of naphthols. rsc.org

The reaction proceeds by activating 1-naphthol for electrophilic attack by a bromine source. The choice of solvent and temperature is crucial for controlling the reaction's regioselectivity.

Table 1: Representative Conditions for the Synthesis of 2-bromo-1-naphthol

| Brominating Agent | Catalyst/Activator | Solvent | Temperature | Reported Yield (Analogous Reactions) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | - | Acetonitrile | Room Temperature | Good to High | General Method |

| PIDA/AlBr3 System | - | Dichloromethane (DCM) | Room Temperature | >90% | rsc.org |

| Bromine (Br2) | Sulfuric Acid | - | Elevated | Variable |

Step 2: O-Allylation via Williamson Ether Synthesis

With 2-bromo-1-naphthol in hand, the final step is the attachment of the 2-propenyloxy (allyl) group. The Williamson ether synthesis is the classic and most direct method for this transformation. wikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromo-1-naphthol with a base to form a nucleophilic naphthoxide ion. This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an allyl halide, typically allyl bromide. khanacademy.orgjk-sci.com

This reaction is well-documented for analogous substrates like 2-naphthol, often employing a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate. chegg.comquizlet.comchegg.com

Table 2: Representative Conditions for Williamson Ether Synthesis of 2-bromo-1-(2-propenyloxy)-

| Allyl Source | Base | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|---|

| Allyl bromide | Sodium Hydroxide (NaOH) | Dichloromethane/Water | Phase Transfer Catalyst (e.g., Benzyltributylammonium chloride) | Room Temperature to Reflux | chegg.comquizlet.com |

| Allyl bromide | Potassium Carbonate (K2CO3) | Acetone or DMF | - | Reflux | jk-sci.com |

| Allyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | - | 0°C to Room Temperature | jk-sci.com |

Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step, offering high atom and step economy. While MCRs have been developed for the synthesis of highly functionalized naphthalene cores, a direct, one-pot synthesis of Naphthalene, 2-bromo-1-(2-propenyloxy)- from simple precursors is not well-established. rsc.orgrsc.org The synthesis of such a specific substitution pattern is more efficiently and reliably achieved through the previously described stepwise pathway.

Catalytic and Green Chemistry Approaches in Naphthalene, 2-bromo-1-(2-propenyloxy)- Synthesis

Modern synthetic chemistry emphasizes the use of catalysts and environmentally benign protocols to improve efficiency, reduce waste, and enhance safety.

While the Williamson ether synthesis is not a transition-metal-catalyzed reaction in its classic form, related catalytic methods are relevant in naphthalene chemistry. Transition metals like copper are essential for Ullmann condensations to form diaryl ethers, which are challenging to synthesize via the Williamson route. wikipedia.org Catalysts based on ruthenium and palladium are widely used for C-H functionalization and cross-coupling reactions to build complex aryl structures on the naphthalene scaffold, though these are not directly applied to the O-allylation step. researchgate.netnih.gov

For the O-alkylation of phenols, non-transition metal catalysis is more common. Phase-transfer catalysis, for instance, significantly accelerates the Williamson ether synthesis under biphasic conditions by transporting the naphthoxide ion into the organic phase where it can react with the allyl halide. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium hydride. quizlet.com

Several green chemistry principles can be applied to the synthesis of Naphthalene, 2-bromo-1-(2-propenyloxy)- to make the process more sustainable.

Alternative Solvents and Reaction Media: The Williamson ether synthesis often uses polar aprotic solvents like DMF, which have toxicity concerns. Greener alternatives include acetone, ethanol, or even water. chegg.com The use of surfactants in aqueous media can create micelles that promote the reaction, providing a green alternative to volatile organic solvents. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. chegg.com This technique has been applied to Williamson ether syntheses, often leading to higher yields in shorter times.

Catalytic and Recyclable Systems: To move away from stoichiometric bases that generate salt waste, catalytic approaches are desirable. Zeolites, which are recyclable solid acid catalysts, can be used to promote the reaction between phenols and alkyl esters (as alternative alkylating agents), offering a greener route to ethers. acs.org A patented process also describes the use of a catalytic amount of a base and an iodide salt to produce phenolic ethers from alkyl carbonates at moderate temperatures. google.com

Reaction Chemistry and Mechanistic Elucidation of Naphthalene, 2 Bromo 1 2 Propenyloxy

Reactivity of the Bromoaryl Moiety

The presence of a bromine atom on the naphthalene (B1677914) ring system provides a handle for numerous transformations, primarily involving transition-metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in Naphthalene, 2-bromo-1-(2-propenyloxy)- is amenable to several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the bromoaryl compound with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A variety of solvents, including biphasic organic-water systems, and bases can be employed, highlighting the reaction's versatility. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the bromoaryl moiety with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. wikipedia.orglibretexts.org Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often with phosphine (B1218219) ligands. wikipedia.orgyoutube.com

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the bromoaryl group and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgnrochemistry.com The reaction mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination. nrochemistry.comnih.gov This method is highly effective for the synthesis of arylalkynes. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the bromoaryl compound with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form bonds between sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org A variety of ligands can be used to modify the catalyst's reactivity and selectivity. nih.gov

Table 1: Overview of Cross-Coupling Reactions for Bromoaryl Moieties

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Mild conditions, high functional group tolerance. nih.gov |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, stereospecific. wikipedia.orgyoutube.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Efficient synthesis of arylalkynes. libretexts.orgnih.gov |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org |

While aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, certain conditions can facilitate the displacement of the bromide. High temperatures, strong nucleophiles, or the use of catalysts can promote these reactions. For instance, metal-free arylations of alcohols and phenols have been achieved using diaryliodonium salts under basic conditions in water. organic-chemistry.org However, direct nucleophilic substitution on an unactivated system like Naphthalene, 2-bromo-1-(2-propenyloxy)- typically requires harsh conditions.

The bromoaryl moiety can be converted into a more reactive organometallic species through halogen-metal exchange or direct insertion of a metal.

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to lithium-halogen exchange, forming an aryllithium species. This highly nucleophilic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Grignard Reagent Formation: The corresponding Grignard reagent, an organomagnesium halide, can be prepared by reacting Naphthalene, 2-bromo-1-(2-propenyloxy)- with magnesium metal. researchgate.net This reaction is typically performed in an ethereal solvent like tetrahydrofuran or diethyl ether. The resulting Grignard reagent is a powerful nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Transformations of the Allyl Ether Functional Group

The allyl ether group is a versatile functional handle that can undergo a variety of transformations, including sigmatropic rearrangements and reactions at the olefinic double bond.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org When an aryl allyl ether like Naphthalene, 2-bromo-1-(2-propenyloxy)- is heated, it can undergo a concerted, intramolecular rearrangement to form an ortho-allyl-substituted naphthol. libretexts.orgucalgary.ca The reaction proceeds through a cyclic, six-membered transition state. libretexts.orgscirp.org The initial product is a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol product. libretexts.org The reactivity in Claisen rearrangements is influenced by the electronic properties of the aromatic ring; for example, allyloxynaphthalenes are generally more reactive than allyloxybenzenes. scirp.org While the nih.govnih.gov-shift is the most common pathway, other sigmatropic shifts, such as wikipedia.orgnih.gov-shifts, have been observed in related heteroaromatic allyl ether systems, influenced by conformational and electronic factors. rsc.orgsemanticscholar.org

The double bond of the allyl group is susceptible to a range of addition and transformation reactions.

Metathesis: Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). wikipedia.orglibretexts.org The allyl ether can participate in cross-metathesis with another olefin to create a new, more substituted alkene. illinois.edumasterorganicchemistry.com This reaction is driven by the formation of a volatile byproduct like ethylene (B1197577) gas, which shifts the equilibrium. wikipedia.orgorganic-chemistry.org

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond. Examples include hydrogenation (addition of H2) to saturate the double bond, hydroboration-oxidation to form an alcohol, and hydrohalogenation to add a hydrogen halide. These reactions provide a means to further functionalize the allyl side chain.

Table 2: Transformations of the Allyl Ether Group

| Reaction Type | Description | Key Features |

|---|---|---|

| Claisen Rearrangement | Thermal nih.govnih.gov-sigmatropic rearrangement. wikipedia.org | Forms an ortho-allyl naphthol via a cyclic transition state. libretexts.org |

| Olefin Metathesis | Catalytic redistribution of alkene fragments. wikipedia.org | Can be used for cross-metathesis to form new C=C bonds. masterorganicchemistry.com |

| Hydrofunctionalization | Addition of H-X across the double bond. | Allows for diverse functionalization of the side chain. |

Radical Reactions Involving the Allyl Unit

The allyl group in Naphthalene, 2-bromo-1-(2-propenyloxy)- is a key site for radical-mediated transformations. Radical reactions can be initiated at the allylic position or by addition to the double bond, leading to a variety of functionalized products. The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome.

Common radical reactions involving the allyl unit include:

Allylic Bromination: In the presence of a radical initiator and a bromine source such as N-bromosuccinimide (NBS), selective bromination at the allylic position can occur. This proceeds via a radical chain mechanism involving the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with a bromine source.

Radical Addition: Radical species can add across the double bond of the allyl group. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical. For instance, the addition of a radical (X•) will preferentially form the more substituted, and thus more stable, radical intermediate.

Radical Cyclization: The presence of the bromine atom on the naphthalene ring opens up possibilities for intramolecular radical cyclizations, where a radical generated elsewhere in the molecule can add to the allyl double bond. However, direct radical reactions involving the allyl unit itself are also of significant interest.

The specific conditions of the radical reaction, including the choice of initiator, solvent, and temperature, can significantly influence the product distribution.

Cooperative and Competitive Reactivity between Substituents

The proximate arrangement of the bromo and allyloxy substituents on the naphthalene scaffold leads to fascinating cooperative and competitive reactivity, enabling complex molecular architectures to be constructed.

Intramolecular Cyclization Pathways

The interplay between the bromo and allyloxy groups is most evident in intramolecular cyclization reactions. These reactions can be triggered by various methods, including radical, transition-metal-catalyzed, or photochemical processes.

One of the most notable cyclization pathways is the radical cyclization. Generation of an aryl radical at the C2 position, typically through the reaction of the aryl bromide with a radical initiator like tributyltin hydride, can be followed by an intramolecular 5-exo-trig or 6-endo-trig cyclization onto the allyl double bond. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo cyclization generally being favored to form a five-membered ring fused to the naphthalene system. Such reactions are instrumental in the synthesis of angularly fused polycyclic aromatic hydrocarbons. researchgate.net

Transition metal-catalyzed intramolecular cyclizations are also prevalent. For instance, palladium-catalyzed Heck-type reactions can facilitate the intramolecular coupling of the aryl bromide with the allyl group, leading to the formation of cyclized products.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms of Naphthalene, 2-bromo-1-(2-propenyloxy)- can be achieved through advanced experimental and computational techniques.

Reaction Kinetics and Thermodynamic Parameters

Kinetic studies of the reactions involving Naphthalene, 2-bromo-1-(2-propenyloxy)- provide valuable insights into the reaction rates and the factors that influence them. For example, in radical reactions, determining the rate constants for initiation, propagation, and termination steps can help to optimize reaction conditions and maximize the yield of the desired product.

Computational Modeling of Reaction Pathways

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms. Density functional theory (DFT) and other quantum chemical methods can be used to model the potential energy surfaces of reactions involving Naphthalene, 2-bromo-1-(2-propenyloxy)-.

These computational models can provide detailed information about:

Transition State Structures: Identifying the geometry of transition states allows for a better understanding of the steric and electronic factors that control the reaction rate and selectivity.

Reaction Intermediates: The structures and stabilities of intermediates, such as radicals or organometallic species, can be predicted, providing a more complete picture of the reaction pathway.

Activation Energies: Calculating the energy barriers for different possible reaction pathways can help to predict the major product of a reaction.

For example, computational modeling could be used to investigate the regioselectivity of the intramolecular radical cyclization, comparing the activation energies for the 5-exo and 6-endo pathways. Such studies on related systems, like the reaction of 2-naphthyl radicals with other molecules, have demonstrated the power of computational modeling in predicting reaction outcomes. maxapress.commaxapress.com

Utility of Naphthalene, 2 Bromo 1 2 Propenyloxy in Advanced Chemical Applications

Building Block for Complex Naphthalene (B1677914) Architectures

Precursor to Substituted Naphthols and Naphthyl Ethers

No specific studies were found that document the conversion of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" into substituted naphthols or naphthyl ethers. While the Claisen rearrangement of allyl aryl ethers is a well-established method for the synthesis of ortho-allyl phenols, and subsequent manipulation of the allyl group can lead to a variety of derivatives, there is no published research applying this methodology to this specific bromo-substituted naphthalene ether.

Monomer in Polymer Science and Materials Engineering

Controlled Polymerization Techniques for Naphthalene-Containing Polymers

There is no available information on the use of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" as a monomer in any controlled polymerization techniques. The reactivity of the propenyloxy group could potentially be exploited in polymerization processes, but no research has been published to this effect.

Fabrication of Organic Electronic and Optoelectronic Devices

No research findings link "Naphthalene, 2-bromo-1-(2-propenyloxy)-" to the fabrication of organic electronic or optoelectronic devices. While naphthalene-containing polymers can exhibit interesting photophysical properties, the properties and potential applications of polymers derived from this specific monomer remain unexplored.

Intermediate in the Synthesis of Biologically Active Compounds and Fine Chemicals

A review of the literature did not uncover any instances of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" being used as an intermediate in the synthesis of biologically active compounds or fine chemicals. The potential for this molecule to serve as a scaffold for the development of new pharmaceuticals or other high-value chemicals has not been investigated in published research.

Derivatives for Pharmaceutical Research

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. ekb.egbohrium.com Naphthalene derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. ekb.egresearchgate.net The compound Naphthalene, 2-bromo-1-(2-propenyloxy)- serves as an excellent starting material for generating diverse libraries of such derivatives for pharmaceutical research and development.

The strategic placement of the bromo and propenyloxy groups on the naphthalene ring allows for selective and sequential chemical transformations. The bromo group is particularly amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. ossila.comnih.gov The propenyloxy (allyloxy) group can undergo reactions such as Claisen rearrangement, oxidation, or addition reactions at the double bond to introduce further complexity and functionality.

This synthetic versatility allows researchers to systematically modify the core structure to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets. For instance, the naphthalene core is found in drugs like Propranolol and Nafcillin, highlighting its importance. ekb.egresearchgate.net Research has shown that specific substitutions on the naphthalene ring are crucial for biological activity.

Table 1: Examples of Biologically Active Naphthalene Derivatives

| Derivative Class | Therapeutic Activity | Research Finding |

|---|---|---|

| Naphthalene-substituted triazoles | Anticancer | A synthesized derivative demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis, significantly inhibiting tumor growth in a breast cancer model. ekb.eg |

| Naphthylamine analogs with azetidinone | Antimicrobial | Certain compounds exhibited broad-spectrum activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. ekb.eg |

| 6-methoxy naphthalene derivatives | Anti-inflammatory | A synthesized analog showed superior anti-inflammatory activity (89.77% inhibition) compared to the standard drug naproxen (B1676952) in a carrageenan-induced rat paw edema model. ekb.eg |

Naphthalene, 2-bromo-1-(2-propenyloxy)- is a precursor that can be utilized to synthesize such varied and potent pharmaceutical agents through established synthetic routes.

Application in Dye Chemistry and Fragrance Synthesis

The utility of Naphthalene, 2-bromo-1-(2-propenyloxy)- extends to the synthesis of dyes and potentially fragrances, primarily leveraging the chemical properties of its naphthalene core and reactive functional groups.

In dye chemistry , the extended π-conjugated system of the naphthalene ring serves as an excellent chromophore, which is the part of a molecule responsible for its color. Bromo-substituted naphthalenes are valuable intermediates for creating a variety of dyes. For example, bromo-substituted naphthalene dianhydrides can be synthesized and subsequently converted into naphthalimide compounds. researchgate.net Through nucleophilic substitution reactions, the bromine atoms on these precursors can be replaced with amino or alkoxy groups to produce highly colored and photoluminescent naphthalene bisimide dyes. researchgate.net These dyes can range in color from yellow and red to blue, with strong fluorescence properties, making them suitable for applications such as FRET (Förster resonance energy transfer) labels. researchgate.net

Table 2: Naphthalene-Based Dye Derivatives

| Precursor Type | Dye Class | Properties and Applications |

|---|---|---|

| Bromo-naphthalene dianhydrides | Naphthalene diimides | Versatile precursors for core-functionalized chromophores. researchgate.net |

| Amino-substituted naphthalene diimides | Functional Dyes | Exhibit colors ranging from red to blue with strong photoluminescence (up to 76% quantum yield). researchgate.net |

In the field of fragrance synthesis , the application of Naphthalene, 2-bromo-1-(2-propenyloxy)- is less direct. While naphthalene itself has a characteristic mothball-like odor, its derivatives are not typically used as primary odorants. researchgate.net Instead, the compound would serve as a starting material for multi-step syntheses. The fragrance industry often modifies molecular structures to create specific scent profiles. nih.gov For example, the propenyloxy group could be hydrogenated to a propyloxy group, or the bromo group could be replaced via organometallic chemistry to build more complex structures that might possess desirable olfactory properties. However, its primary value remains as a versatile chemical building block rather than a direct fragrance ingredient.

Advanced Characterization Techniques for Naphthalene, 2 Bromo 1 2 Propenyloxy

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular framework and bonding within Naphthalene (B1677914), 2-bromo-1-(2-propenyloxy)- .

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms in a molecule. For Naphthalene, 2-bromo-1-(2-propenyloxy)- , ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy would reveal the chemical environment of each proton. The aromatic protons on the naphthalene ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The protons of the 2-propenyloxy group would be observed in the more upfield region. The allylic protons adjacent to the oxygen would likely resonate around δ 4.5-5.0 ppm, while the terminal vinyl protons would appear at approximately δ 5.2-6.2 ppm, showing characteristic geminal and vicinal couplings.

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would appear in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom and the carbon attached to the oxygen atom having characteristic chemical shifts influenced by these electronegative substituents. The carbons of the 2-propenyloxy group would resonate at higher field strengths.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons on the naphthalene ring and within the propenyloxy side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20-8.20 | Ar-H |

| 5.90-6.10 | -OCH₂-CH =CH₂ |

| 5.20-5.40 | -OCH₂-CH=CH ₂ |

| 4.60-4.80 | -OCH ₂-CH=CH₂ |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and may not represent exact experimental values. |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Naphthalene, 2-bromo-1-(2-propenyloxy)- would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely be observed as a strong band in the 1250-1000 cm⁻¹ range. The presence of the vinyl group would be indicated by C=C stretching around 1645 cm⁻¹ and out-of-plane C-H bending vibrations near 910-990 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data. The aromatic C=C stretching vibrations would be particularly strong in the Raman spectrum.

| Vibrational Frequency (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H Stretch |

| ~1645 | C=C Stretch (Vinyl) |

| 1500-1600 | Aromatic C=C Stretch |

| 1250-1000 | C-O-C Stretch (Ether) |

| 910-990 | =C-H Bend (Vinyl) |

| <700 | C-Br Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Naphthalene derivatives are known to exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system. The presence of the bromo and propenyloxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

Fluorescence Spectroscopy can provide insights into the electronic structure and environment of the molecule. Naphthalene and its derivatives are often fluorescent. The emission spectrum of Naphthalene, 2-bromo-1-(2-propenyloxy)- would likely show a characteristic structured emission profile. The presence of the heavy bromine atom, however, may lead to quenching of the fluorescence through enhanced intersystem crossing.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of Naphthalene, 2-bromo-1-(2-propenyloxy)- . This technique allows for the calculation of the elemental formula with high accuracy, confirming the presence of carbon, hydrogen, bromine, and oxygen in the correct proportions. The expected exact mass would be calculated based on the most abundant isotopes of these elements.

Isotopic Pattern Analysis for Bromine

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units. The observation of this distinct isotopic signature in the mass spectrum of Naphthalene, 2-bromo-1-(2-propenyloxy)- would provide definitive evidence for the presence of a single bromine atom in the molecule.

X-ray Diffraction for Crystalline Structure Determination

For "Naphthalene, 2-bromo-1-(2-propenyloxy)-", obtaining a single crystal of sufficient quality would be the first and most critical step. If successful, X-ray diffraction analysis would provide precise information on the three-dimensional structure of the molecule. This would reveal the planarity of the naphthalene core, the orientation of the bromo and 2-propenyloxy substituents relative to the ring, and the conformation of the propenyloxy side chain. This data is invaluable for understanding the compound's steric and electronic properties and how it packs in the solid state.

Despite the utility of this technique, no published X-ray crystallographic data for "Naphthalene, 2-bromo-1-(2-propenyloxy)-" was found.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds in a mixture. These methods rely on the differential distribution of components between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the components' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of "Naphthalene, 2-bromo-1-(2-propenyloxy)-", GC-MS would be a suitable technique to determine its purity and to identify it in a reaction mixture. The retention time, the time it takes for the compound to travel through the GC column, would be a characteristic parameter under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, as well as a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments, further aiding in its identification.

Specific GC-MS analytical methods, retention times, or mass spectral data for "Naphthalene, 2-bromo-1-(2-propenyloxy)-" are not available in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for compounds that are not sufficiently volatile for GC analysis. In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure. Separation is based on the differential interactions of the analytes with the stationary and mobile phases.

HPLC could be employed to assess the purity of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" and to monitor the progress of its synthesis. A suitable HPLC method would involve selecting an appropriate column (e.g., a reversed-phase C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, such as a UV-Vis spectrophotometer, would be used to detect the compound as it elutes from the column. The retention time and the peak area in the resulting chromatogram would be used for identification and quantification, respectively.

No specific HPLC methods, including column specifications, mobile phase compositions, or retention times, have been reported for the analysis of "Naphthalene, 2-bromo-1-(2-propenyloxy)-".

Computational Chemistry and Theoretical Investigations of Naphthalene, 2 Bromo 1 2 Propenyloxy

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. For Naphthalene (B1677914), 2-bromo-1-(2-propenyloxy)-, these calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical behavior.

Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital Theory (FMOT) is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. worldwidejournals.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.com

For naphthalene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. researchgate.net The presence of substituents like the bromo and 2-propenyloxy groups significantly influences the energies of these frontier orbitals. The electron-withdrawing nature of the bromine atom and the electron-donating potential of the ether oxygen in the propenyloxy group will modulate the electronic density across the naphthalene core.

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| HOMO | -6.5 to -5.5 | Primarily localized on the naphthalene ring and the oxygen atom of the propenyloxy group, indicating regions of high electron density susceptible to electrophilic attack. |

| LUMO | -1.5 to -0.5 | Distributed over the aromatic system and potentially involving the bromine atom, representing the regions where a nucleophilic attack is most likely to occur. |

| HOMO-LUMO Gap | 4.0 to 5.0 | A relatively large gap suggests good kinetic stability under normal conditions. |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net MEPs are valuable tools for predicting how a molecule will interact with other molecules, such as in intermolecular interactions and chemical reactions. researchgate.net

In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. researchgate.net Conversely, areas of positive potential (usually blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com

For Naphthalene, 2-bromo-1-(2-propenyloxy)-, the MEP would be expected to show:

Negative Potential: Concentrated around the oxygen atom of the propenyloxy group due to its high electronegativity and lone pairs of electrons. The π-system of the naphthalene rings would also exhibit negative potential above and below the plane of the rings.

Positive Potential: Likely to be found around the hydrogen atoms of the propenyloxy group and the naphthalene core.

Neutral/Slightly Positive Potential: The region around the bromine atom would be influenced by both its electronegativity and its ability to participate in halogen bonding, leading to a complex potential landscape.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Oxygen of Propenyloxy Group | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. |

| Naphthalene Ring (π-system) | Negative | Yellow to Orange | Interaction with electrophiles and π-stacking. |

| Hydrogen Atoms | Positive | Blue | Potential sites for interaction with nucleophiles. |

| Bromine Atom | Slightly Positive (σ-hole) / Negative (lone pairs) | Variable | Can participate in halogen bonding. |

Molecular Modeling and Conformational Landscape Analysis

The 2-propenyloxy side chain of Naphthalene, 2-bromo-1-(2-propenyloxy)- introduces conformational flexibility to the otherwise rigid naphthalene core. The rotation around the C-O and C-C single bonds of this side chain gives rise to various conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) as these are the most likely to be present under experimental conditions.

Studies on similar alkoxy-substituted aromatic compounds have shown that the orientation of the alkoxy group relative to the aromatic ring can significantly impact the molecule's properties. nih.govresearchgate.net In the case of Naphthalene, 2-bromo-1-(2-propenyloxy)-, steric hindrance between the propenyloxy group and the bromine atom at the adjacent position could influence the preferred conformations. researchgate.net Computational scans of the potential energy surface would likely reveal a few low-energy conformers, with the global minimum corresponding to the most stable three-dimensional structure.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the calculation of activation energies. For Naphthalene, 2-bromo-1-(2-propenyloxy)-, several types of reactions could be computationally explored.

One area of interest could be the reactions involving the propenyloxy group, such as Claisen rearrangement, which is a common reaction for allyl aryl ethers. Theoretical calculations could determine the transition state structure for such a rearrangement and the associated energy barrier, thus predicting the feasibility of the reaction under different conditions.

Another avenue for investigation is the reactivity of the bromo-naphthalene core. For instance, the bromine atom can be a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. Computational studies could model the interaction of the molecule with various nucleophiles or catalysts, elucidating the preferred reaction pathways. Research on the reaction of the precursor, 2-bromo-1-naphthol, has provided insights into the potential reactivity of the aryne intermediate, which could be relevant for understanding certain reaction mechanisms. rsc.org

Spectroscopic Parameter Simulations

Computational methods can simulate various types of spectra, providing a valuable tool for interpreting experimental data and for identifying unknown compounds. For Naphthalene, 2-bromo-1-(2-propenyloxy)-, the simulation of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be particularly informative.

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This can help in assigning the experimentally observed bands to specific vibrational modes of the molecule, such as the C-O-C stretching of the ether linkage, the C=C stretching of the alkene and aromatic rings, and the C-Br stretching.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predicted shifts can be compared with experimental NMR data to confirm the structure of the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe of the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. For Naphthalene, 2-bromo-1-(2-propenyloxy)-, these calculations would likely show π-π* transitions characteristic of the naphthalene chromophore, with the positions of the absorption maxima being influenced by the substituents.

These simulated spectra provide a theoretical benchmark that can aid in the analysis and interpretation of experimental spectroscopic data for Naphthalene, 2-bromo-1-(2-propenyloxy)-.

Conclusion and Future Perspectives in Research on Naphthalene, 2 Bromo 1 2 Propenyloxy

Synthetic Achievements and Reactivity Insights

The primary route to "Naphthalene, 2-bromo-1-(2-propenyloxy)-" involves a two-step process starting from β-naphthol. The initial step is the bromination of β-naphthol to yield 2-bromo-1-naphthol. Following this, a Williamson ether synthesis with allyl bromide affords the target compound. This straightforward synthesis provides access to a molecule primed for a variety of chemical reactions.

The reactivity of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" is dominated by the interplay of its three key components: the naphthalene (B1677914) core, the bromo substituent, and the allyloxy group.

Claisen Rearrangement: As an allyl aryl ether, the compound is a prime candidate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. rsc.orgnih.gov Upon heating, it is expected to undergo a -sigmatropic rearrangement to yield 2-allyl-2-bromo-1(2H)-naphthalenone, which can then tautomerize to the corresponding phenol. The specifics of this rearrangement, including the reaction conditions and the regioselectivity of the subsequent tautomerization, are key areas for further investigation. The nature of the solvent can also play a crucial role in the reaction pathway, potentially favoring either the Claisen rearrangement or intermolecular processes. google.com

Cycloaddition Reactions: The naphthalene core can participate in cycloaddition reactions, offering a pathway to complex polycyclic structures. nih.govresearchgate.net Visible-light-induced energy transfer catalysis has emerged as a powerful tool for the dearomative [4+2] cycloaddition of naphthalenes with various dienophiles. nih.govresearchgate.net The electronic properties of the substituents on the naphthalene ring can significantly influence the feasibility and outcome of these reactions.

Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which allow for the introduction of a vast array of functional groups at the 2-position of the naphthalene ring. This capability is fundamental for the synthesis of more complex derivatives with tailored electronic and photophysical properties.

Reactions of the Allyl Group: The terminal double bond of the allyloxy group is susceptible to a variety of transformations, including addition reactions (e.g., hydrogenation, halogenation, epoxidation) and olefin metathesis. These reactions provide further avenues for the functionalization of the molecule.

Below is a table summarizing the key reactive sites and potential transformations of "Naphthalene, 2-bromo-1-(2-propenyloxy)-".

| Reactive Site | Potential Reaction Types | Expected Products |

| Allyloxy Group | Claisen Rearrangement, Addition Reactions, Olefin Metathesis | Allyl-substituted bromonaphthols, Dihydro- and dihalo-derivatives, Metathesis products |

| Bromo Substituent | Cross-Coupling Reactions (Suzuki, Stille, Heck, etc.) | Aryl-, alkyl-, or alkynyl-substituted 1-(allyloxy)naphthalenes |

| Naphthalene Core | Cycloaddition Reactions, Electrophilic Aromatic Substitution | Polycyclic adducts, Further substituted naphthalene derivatives |

Emerging Applications and Design Principles for New Materials

The structural features of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" make it a promising precursor for the development of advanced materials with tailored properties. The naphthalene unit is a well-known chromophore, and its derivatives are widely used in organic electronics. ossila.com

The ability to functionalize the molecule at both the bromo and allyloxy positions allows for the design of materials with specific electronic, optical, and morphological characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can tune the HOMO/LUMO energy levels, making the resulting materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com

The allyloxy group can serve as a polymerizable handle. Through polymerization or copolymerization, novel polymers incorporating the bromonaphthalene moiety can be synthesized. These polymers could exhibit interesting properties such as high refractive index, thermal stability, and specific photophysical behavior, making them candidates for applications in optical films, coatings, and advanced composites.

The design principles for new materials based on this compound would involve a modular approach, where the naphthalene core provides the fundamental electronic and photophysical properties, the bromo substituent allows for fine-tuning of these properties through cross-coupling, and the allyloxy group enables incorporation into larger macromolecular structures.

Directions for Future Academic Exploration and Interdisciplinary Collaboration

The full potential of "Naphthalene, 2-bromo-1-(2-propenyloxy)-" is yet to be unlocked, and several avenues for future research are apparent.

Detailed Mechanistic Studies: A thorough investigation of the Claisen rearrangement of this specific substrate is warranted. This would involve computational and experimental studies to understand the reaction kinetics, thermodynamics, and the influence of various catalysts and reaction conditions.

Exploration of Novel Reactivity: Beyond the known reactions, there is scope for exploring novel transformations. For example, the development of enantioselective reactions involving the allyl group or the naphthalene core could lead to the synthesis of chiral materials with unique optical properties.

Synthesis of Novel Functional Materials: A systematic exploration of the derivatives that can be synthesized from this compound is needed. This would involve creating a library of compounds through various cross-coupling and functionalization reactions and screening them for interesting photophysical and electronic properties.

Interdisciplinary Collaborations: The development of new materials from "Naphthalene, 2-bromo-1-(2-propenyloxy)-" would greatly benefit from collaborations between organic chemists, materials scientists, and physicists. Such collaborations would enable a comprehensive understanding of the structure-property relationships and facilitate the design and fabrication of functional devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.